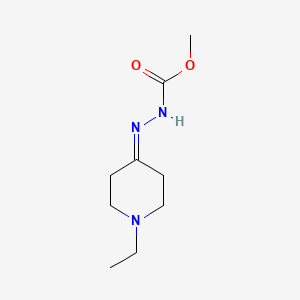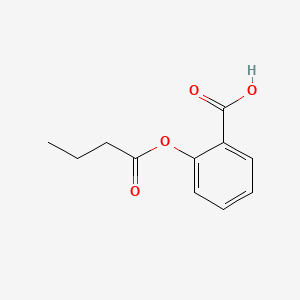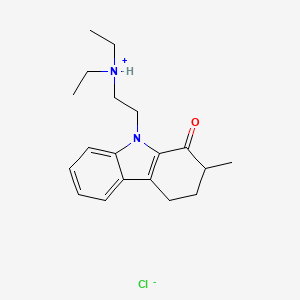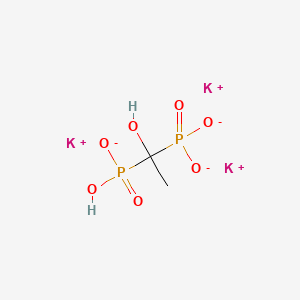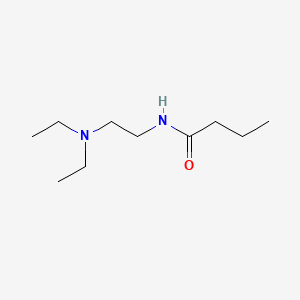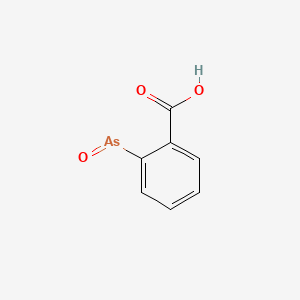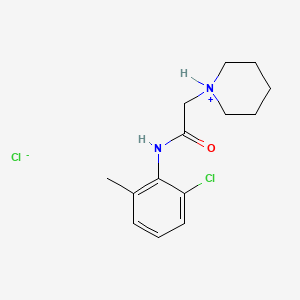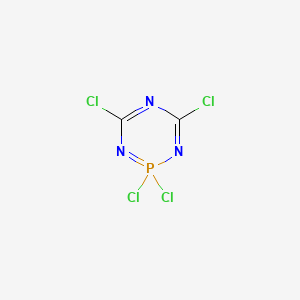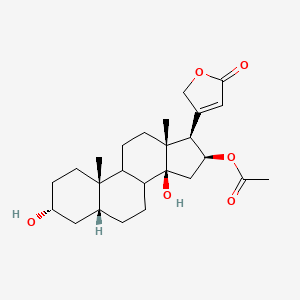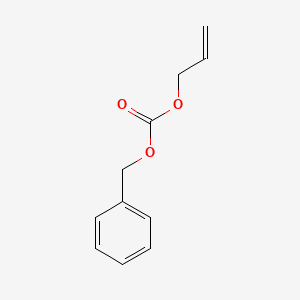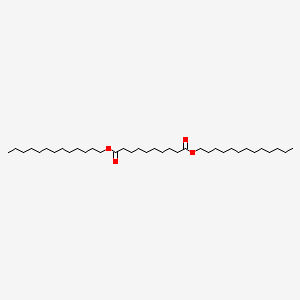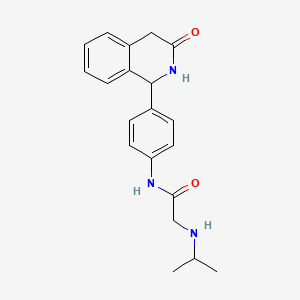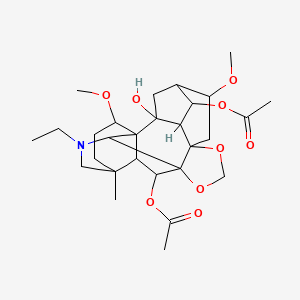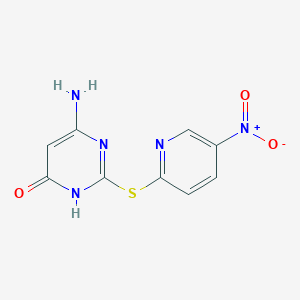
6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one is a complex organic compound that features a pyrimidine ring substituted with an amino group and a nitropyridinylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the nitration of a pyridine derivative followed by a series of substitution reactions to introduce the amino and sulfanyl groups. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and various catalysts for substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents is common to reduce costs and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and sulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitroso derivative, while reduction could produce an amino derivative .
Applications De Recherche Scientifique
6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(5-Nitropyridin-2-ylsulfanyl)-4H-[1,2,4]triazol-3-ylamine
- 2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole
Uniqueness
6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and nitropyridinylsulfanyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C9H7N5O3S |
|---|---|
Poids moléculaire |
265.25 g/mol |
Nom IUPAC |
4-amino-2-(5-nitropyridin-2-yl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H7N5O3S/c10-6-3-7(15)13-9(12-6)18-8-2-1-5(4-11-8)14(16)17/h1-4H,(H3,10,12,13,15) |
Clé InChI |
OIXDYLSSGAFSFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1[N+](=O)[O-])SC2=NC(=CC(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


